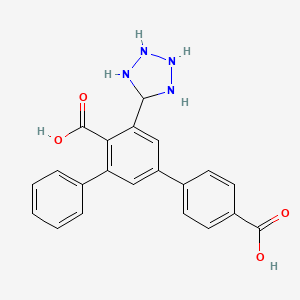
4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid is a complex organic compound that features a combination of carboxyphenyl, phenyl, and tetrazolidinyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoesäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:
Bildung der Tetrazolidinylgruppe: Dies kann durch die Reaktion eines geeigneten Vorläufers mit Azidverbindungen unter bestimmten Bedingungen erzielt werden.
Kupplungsreaktionen: Die Phenyl- und Carboxyphenylgruppen können durch Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen eingeführt werden.
Endgültige Montage: Das Endprodukt wird durch die Kombination der Zwischenprodukte unter kontrollierten Bedingungen erhalten, die oft Katalysatoren und spezifische Lösungsmittel beinhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes umfassen:
- Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen.
- Implementierung von Reinigungstechniken wie Kristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Carboxyphenylgruppe kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Tetrazolidinylgruppe kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Phenylgruppen können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Halogene oder organometallische Verbindungen können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoesäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade könnten die Hemmung spezifischer Enzyme oder die Aktivierung von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Carboxyphenyl)-2-phenylbenzoesäure: Fehlt die Tetrazolidinylgruppe, was sich auf ihre Reaktivität und Anwendungen auswirken könnte.
2-Phenyl-6-(tetrazolidin-5-yl)benzoesäure: Fehlt die Carboxyphenylgruppe, was möglicherweise ihre chemischen Eigenschaften und Anwendungen verändert.
Eigenschaften
Molekularformel |
C21H18N4O4 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4-(4-carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid |
InChI |
InChI=1S/C21H18N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11,19,22-25H,(H,26,27)(H,28,29) |
InChI-Schlüssel |
MMLBKDIAUWGSJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4NNNN4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



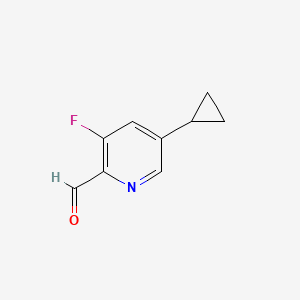
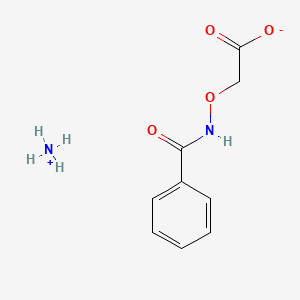
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)

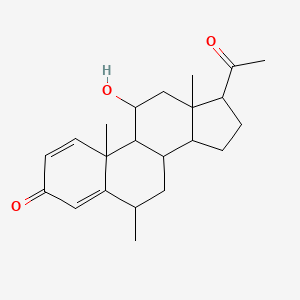



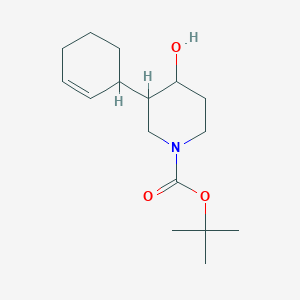
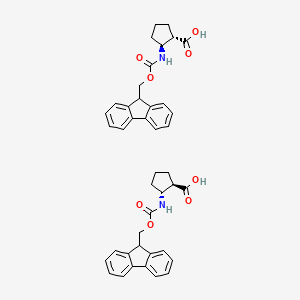

![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)
